molecular formula C8H5BO2S3 B1437200 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-ylboronic acid CAS No. 183960-95-4

3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-ylboronic acid

Cat. No.: B1437200
CAS No.: 183960-95-4
M. Wt: 240.1 g/mol
InChI Key: NCQLXXAFCGRZLW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows the comprehensive International Union of Pure and Applied Chemistry naming conventions that accurately describe its complex polycyclic structure. The systematic name provides essential structural information through its detailed numbering system, where the tricyclic designation indicates the presence of three interconnected ring systems within the molecular framework. The prefix "3,7,11-trithia" specifically identifies the positions of the three sulfur atoms within the tricyclic structure, which are located at positions 3, 7, and 11 of the undeca-framework, providing crucial information about the heteroatom distribution throughout the molecule.

The alternative common name for this compound, dithieno[3,2-b:2',3'-d]thiophene-2-boronic acid, offers a more intuitive understanding of the structural composition by explicitly identifying the dithienothiophene core system. This nomenclature system highlights the fusion pattern of the thiophene rings, where the numbers and letters in brackets indicate the specific fusion positions and orientations of the constituent heterocyclic rings. The systematic comparison between these naming conventions reveals that both approaches provide complementary information about the molecular structure, with the tricyclic nomenclature emphasizing the overall geometric framework while the dithienothiophene nomenclature focuses on the specific heterocyclic ring fusion patterns.

Nomenclature System Name Structural Information Conveyed
IUPAC Systematic This compound Tricyclic framework, sulfur positions, double bond locations
Common Chemical Dithieno[3,2-b:2',3'-d]thiophene-2-boronic acid Ring fusion pattern, boronic acid position
Registry Designation CAS 183960-95-4 Unique chemical identifier

Molecular Formula and Crystallographic Data Analysis

The molecular formula of this compound is established as C8H5BO2S3, indicating a composition of eight carbon atoms, five hydrogen atoms, one boron atom, two oxygen atoms, and three sulfur atoms. This molecular composition yields a calculated molecular weight of 240.12 grams per mole, which represents a relatively compact structure considering the complexity of the tricyclic framework and the presence of multiple heteroatoms. The hydrogen-to-carbon ratio of 0.625 reflects the highly unsaturated nature of the molecule, consistent with the presence of an extended conjugated system throughout the tricyclic framework.

Crystallographic investigations of related dithienothiophene structures provide valuable insights into the geometric parameters and spatial arrangements characteristic of this class of compounds. The parent dithieno[3,2-b:2',3'-d]thiophene structure exhibits a melting point of 67°C and maintains a crystalline powder form under standard conditions, suggesting significant intermolecular interactions that stabilize the solid-state structure. The incorporation of the boronic acid functionality is expected to introduce additional hydrogen bonding capabilities that may significantly alter the crystallographic packing arrangements compared to the unsubstituted parent compound.

Parameter Value Reference Compound
Molecular Formula C8H5BO2S3 Target compound
Molecular Weight 240.12 g/mol Target compound
Parent Structure Formula C8H4S3 Dithieno[3,2-b:2',3'-d]thiophene
Parent Structure Weight 196.30 g/mol Dithieno[3,2-b:2',3'-d]thiophene
Parent Melting Point 67°C Dithieno[3,2-b:2',3'-d]thiophene

Comparative Analysis of Tricyclic Framework Geometry

The tricyclic framework of this compound exhibits distinctive geometric features that differentiate it from simpler heterocyclic systems and other polycyclic aromatic compounds. The integration of three sulfur atoms within the tricyclic structure creates a unique electronic environment that influences both the molecular geometry and the electronic distribution throughout the conjugated system. The positioning of sulfur atoms at specific locations within the framework introduces geometric constraints that affect the planarity of the overall structure and influence the extent of conjugation between the individual ring components.

Comparative analysis with related thiophene-containing structures reveals that the tricyclic framework maintains enhanced rigidity compared to linear or bicyclic thiophene derivatives. The dithieno[3,2-b:2',3'-d]thiophene core structure demonstrates remarkable stability and maintains its structural integrity under various chemical conditions, which is attributed to the favorable geometric arrangement of the fused ring system. The incorporation of the boronic acid substituent at the 4-position introduces additional structural considerations, as boronic acids are known to adopt trigonal planar geometry around the boron center under normal conditions.

The tricyclic framework geometry facilitates extensive delocalization of π-electrons throughout the entire molecular structure, which contributes to the distinctive electronic properties observed in this class of compounds. This extended conjugation system enables effective charge transport properties that make these materials particularly valuable for organic electronic applications. The geometric constraints imposed by the tricyclic framework also influence the molecular orbital energies and the overall electronic band structure of the compound.

Electronic Structure and Conjugation Effects in the Thiophene-Boronic Acid System

The electronic structure of this compound exhibits remarkable complexity due to the interaction between the extended π-conjugated thiophene system and the electron-deficient boronic acid functionality. The tricyclic framework provides an extensive delocalized π-electron system that spans across all three fused rings, creating a molecular orbital structure that facilitates efficient charge transport and exhibits tunable electronic properties. The presence of sulfur atoms within the conjugated framework contributes additional π-electrons while also introducing polarizable heteroatoms that can influence both the electronic distribution and the overall molecular reactivity patterns.

The boronic acid substituent introduces a significant electronic perturbation to the thiophene system through its electron-withdrawing characteristics and its ability to participate in various coordination interactions. Boronic acids are well-established as Lewis acids with the capability to form reversible covalent complexes with appropriate Lewis base donors, and this reactivity is maintained even when the boronic acid group is conjugated to extended aromatic systems. The interaction between the electron-rich thiophene framework and the electron-deficient boron center creates a unique electronic environment that can be exploited for specific chemical recognition applications and specialized reactivity patterns.

Research investigations into heterocyclic boronic acids have demonstrated that these compounds exhibit enhanced binding selectivity compared to simple aromatic boronic acids, particularly under specific pH conditions. The electronic structure modifications introduced by the extended conjugated system appear to influence the Lewis acid strength of the boronic acid group while simultaneously affecting the electron density distribution throughout the thiophene framework. These electronic effects contribute to the distinctive chemical behavior observed for this class of compounds and enable their application in specialized areas such as selective chemical recognition and organic electronic devices.

Electronic Property Characteristic Impact on Molecular Behavior
π-Conjugation Extended delocalization across tricyclic framework Enhanced charge transport properties
Heteroatom Effects Three sulfur atoms provide additional π-electrons Modified electronic distribution and reactivity
Boronic Acid Functionality Electron-withdrawing and Lewis acidic character Selective binding capabilities and altered electronic properties
Electronic Band Structure Tunable through chemical modification Applications in organic electronics and materials science

Properties

IUPAC Name

3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BO2S3/c10-9(11)6-3-5-8(14-6)7-4(13-5)1-2-12-7/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQLXXAFCGRZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C3=C(S2)C=CS3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659817
Record name Bisthieno[3,2-b:2',3'-d]thiophen-2-ylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183960-95-4
Record name Bisthieno[3,2-b:2',3'-d]thiophen-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid (contains varying amounts of Anhydride)
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Preparation Methods

Overview of Structural Features Relevant to Synthesis

  • The compound contains a tricyclic framework with three sulfur atoms incorporated into the ring system.
  • The boronic acid group is attached at the 4-position of the tricyclic system.
  • The core structure is related to trithiatricyclo[6.3.0.0²,⁶]undecane derivatives, which are known for their rigid cage-like structures and sulfur heteroatoms.

General Synthetic Strategies for Trithiatricyclic Sulfur Heterocycles

Research literature on the synthesis of sulfur-containing tricyclic cage compounds often involves:

  • Cyclization reactions : Intramolecular cyclizations induced by halogenation (e.g., iodine-induced cyclization) or nucleophilic attack to form the sulfur-containing rings.
  • Reduction and oxidation steps : To install or modify functional groups such as hydroxyls or aldehydes that serve as precursors for further transformations.
  • Use of sulfur sources : Introduction of sulfur atoms via thiol or disulfide reagents during ring formation.

A representative approach involves starting from bicyclic or monocyclic precursors with appropriate functional groups that can undergo cyclization to form the tricyclic sulfur framework.

Preparation of Related Dioxa- and Trioxa-Cages by Iodine-Induced Cyclization

A detailed study by Lin et al. (1997) describes the synthesis of polycyclic cage compounds with oxygen heteroatoms via iodine-induced cyclization reactions. Although this study focuses on dioxa- and trioxa-cages, the methodology is adaptable to sulfur analogs, including trithiatricycles, by substituting oxygen with sulfur sources.

Key steps include:

  • Reduction of bicyclic precursors with sodium borohydride in methanol at 0 °C to yield diols with high stereoselectivity (80-82% yields).
  • Iodine-induced cyclization in the presence of potassium iodide in aqueous tetrahydrofuran (THF) at 0 °C for 6 hours to convert diols into iodo-alcohol intermediates (80-83% yields).
  • Base-promoted cyclization using potassium hydride (KH) in dry THF at 0 °C to form the heterocyclic cage structures (82-85% yields).

This sequence is summarized in the following scheme:

Step Reagents/Conditions Product Type Yield (%)
1 NaBH4, MeOH, 0 °C Diols 80-82
2 I2, KI, aqueous THF, 0 °C, 6 h Iodo-alcohol intermediates 80-83
3 KH, dry THF, 0 °C, 3 h Dioxa- or trithiatricycles 82-85

The stereochemistry of the products was confirmed by Nuclear Overhauser Effect (NOE) experiments, indicating the high selectivity of the cyclization process.

The introduction of the boronic acid group at the 4-position of the tricyclic system likely involves:

  • Functional group transformation of a suitable precursor : For example, a carboxylic acid or halide substituent at the 4-position can be converted into the boronic acid via established methods such as lithiation followed by reaction with trialkyl borates or transition metal-catalyzed borylation.
  • Use of organoboron reagents : Palladium-catalyzed borylation of aryl or vinyl halides is a common method to install boronic acid groups in complex molecules.

Given the molecular formula C10H6O2S3 and the presence of a carboxylic acid group in related compounds (e.g., 9-methyl-3,7,11-trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene-4-carboxylic acid), a plausible synthetic route involves:

  • Conversion of the carboxylic acid to a boronic acid by reduction to the corresponding aldehyde or alcohol, followed by borylation.
  • Alternatively, direct borylation of a halogenated tricyclic intermediate.

Experimental Considerations and Reaction Conditions

  • Solvents : Methanol for reduction steps; tetrahydrofuran (THF) for cyclization and base-promoted reactions.
  • Temperature control : Most steps are performed at low temperatures (0 °C) to enhance selectivity and yield.
  • Purification : Column chromatography on silica gel is used to isolate pure diols, iodo-alcohols, and cage compounds.
  • Characterization : Melting points, IR, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry confirm product identity and purity.

Summary Table of Preparation Steps

Stage Reagents/Conditions Outcome Yield (%) Notes
Reduction Sodium borohydride, MeOH, 0 °C Diol intermediates 75-82 High stereoselectivity
Iodine-induced cyclization I2, KI, aqueous THF, 0 °C, 6 h Iodo-alcohol intermediates 80-83 Key step for ring closure
Base-promoted cyclization KH, dry THF, 0 °C, 3 h Tricyclic cage compounds (dioxa/trithia) 82-86 Formation of cage structure
Boronic acid installation Lithiation/borylation or Pd-catalyzed borylation 3,7,11-trithiatricyclo...ylboronic acid Variable Requires suitable precursor functionalization

Chemical Reactions Analysis

Types of Reactions

Dithieno[3,2-b:2’,3’-d]thiophene-2-boronic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of biaryl compounds .

Mechanism of Action

The mechanism by which Dithieno[3,2-b:2’,3’-d]thiophene-2-boronic Acid exerts its effects is primarily related to its electronic structure. The fused thiophene rings provide a high degree of π-conjugation, which facilitates charge transport. The boronic acid group allows for versatile functionalization through cross-coupling reactions, enabling the synthesis of a wide range of derivatives with tailored properties .

Comparison with Similar Compounds

9-Methyl-3,7,11-trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene-4-carboxylic Acid

  • Key Differences : Replaces the boronic acid group with a carboxylic acid (-COOH) and introduces a methyl group at the 9-position .
  • Implications : The carboxylic acid group reduces electrophilicity compared to boronic acid, limiting utility in cross-coupling reactions. The methyl group may sterically hinder reactivity.

4,10-Dibromo-7-(2-hexyldecyl)-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene

  • Key Differences : Substitutes boron with bromine at positions 4 and 10 and incorporates a nitrogen atom and a bulky 2-hexyldecyl chain .
  • Implications : Bromine enhances electrophilicity for nucleophilic substitutions, while the alkyl chain increases hydrophobicity. The nitrogen introduces basicity.
  • Applications : Likely used in halogen-exchange reactions or as a precursor in organic electronics .

Sulfur-Rich Tricyclic Compounds with Varying Heteroatoms

5,7λ⁶,9-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),3,10-tetraene 7,7-Dioxide

  • Key Differences : Incorporates a sulfone (SO₂) group, oxidizing two sulfur atoms to sulfonyl groups .
  • Implications : Sulfone groups increase polarity and stability but reduce aromaticity, altering electronic properties.
  • Applications: Potential use in high-stability polymers or sulfone-based pharmaceuticals .

2,6-Di(trimethyltin)-4,4-dioctyl-dithieno[3,2-b:2',3'-d]silole

  • Key Differences : Replaces boron with tin (Sn) and silicon (Si), adding octyl chains for solubility .
  • Implications : Tin enables Stille coupling reactivity, while silicon modulates conjugation in π-systems.
  • Applications : Widely used in organic photovoltaics (OPVs) and thin-film transistors due to extended π-conjugation .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications References
3,7,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-...-4-ylboronic acid C₈H₅BO₂S₃ 240.13 Boronic acid, trithiacyclic Suzuki coupling, sensors
9-Methyl-...-4-carboxylic acid C₉H₆O₂S₃ 250.33 Carboxylic acid, methyl MOFs, ligands
4,10-Dibromo-...-7-azatricyclo...tetraene C₂₄H₃₅Br₂NS₂ 561.48 Bromine, alkyl chain, nitrogen Organic electronics, halogen exchange
5,7λ⁶,9-Trithiatricyclo...7,7-dioxide C₈H₄O₂S₅ 292.38 Sulfone, trithiacyclic Polymers, pharmaceuticals
2,6-Di(trimethyltin)-4,4-dioctyl-dithieno[3,2-b:2',3'-d]silole C₃₀H₅₄S₂SiSn₂ 744.39 Tin, silicon, alkyl chains OPVs, transistors

Research Findings and Implications

  • Reactivity : The boronic acid derivative exhibits higher electrophilicity than its carboxylic acid analog (), favoring cross-coupling reactions. However, steric hindrance from sulfur atoms may slow kinetics compared to simpler arylboronic acids .
  • Comparative Stability : Sulfone-containing analogs () show superior oxidative stability but lack the boronic acid’s versatility in synthetic chemistry.

Notes on Evidence Limitations

  • Experimental Data Gaps : Direct comparative studies on reactivity or performance are absent in the provided evidence; inferences are structural or based on analogous systems.

Biological Activity

3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-ylboronic acid is a complex organic compound belonging to the class of boronic acids. Its unique structure includes multiple sulfur atoms and a boron moiety, which may confer distinctive biological properties. This article explores the biological activity of this compound, including its antimicrobial and cytotoxic effects.

Chemical Structure and Properties

The chemical formula for this compound is C9H4O2S3C_9H_4O_2S_3 with a molecular weight of approximately 232.33 g/mol. The compound features a tricyclic structure with thiophene rings and boronic acid functionality.

PropertyValue
Molecular FormulaC₉H₄O₂S₃
Molecular Weight232.33 g/mol
AppearanceSolid (light yellow)
Boiling PointNot specified
Flash PointNot specified

Biological Activity Overview

Research has indicated that compounds with similar structures to this compound exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that certain boronic acids possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against various cancer cell lines.

Antimicrobial Activity

A study on related compounds revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for certain derivatives was noted to be as low as 6.3 µg/mL, indicating potent antibacterial properties.

Case Study: Antimicrobial Efficacy

In a comparative analysis of various synthesized triterpenoids:

  • Compound 6 showed pronounced activity against Staphylococcus aureus (MIC = 6.3 µg/mL).
  • Compound 7 exhibited similar efficacy against E. coli (MIC = 6.3 µg/mL).
    These findings suggest that modifications in the structure can enhance antimicrobial potency significantly compared to parent compounds.

Cytotoxicity

The cytotoxic effects of boronic acids have been explored in various cancer cell lines:

  • Certain derivatives showed selective cytotoxicity with IC50 values ranging from 4.31 to 15.6 µM against leukemia and breast cancer cells.
  • The introduction of specific functional groups (e.g., triazole or halogen substituents) has been linked to increased cytotoxic activity.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity is crucial for understanding how modifications can enhance efficacy:

  • Compounds with halogenated or triazole groups have shown improved antibacterial and cytotoxic activity.
  • The presence of sulfur atoms in the structure may play a role in the observed biological activities due to their ability to interact with biological targets.

Q & A

Basic Question: What are the key synthetic challenges and methodologies for preparing this boronic acid-functionalized trithiatricyclo compound?

Methodological Answer:
Synthesis requires multi-step strategies due to the compound’s fused polycyclic core and boronic acid group. A plausible approach involves:

Core Construction : Cycloaddition or sulfur-mediated ring-closing reactions to assemble the trithiatricyclo framework .

Boronic Acid Introduction : Suzuki-Miyaura coupling or directed ortho-metalation to install the boronic acid moiety at position 4 .

Purification : Chromatography or recrystallization to isolate the product, followed by validation via 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) .
Key Challenges : Steric hindrance from the fused rings may impede boronation, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .

Basic Question: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm regiochemistry and boronic acid integration. Aromatic protons in the tetraene system should show distinct splitting patterns .
  • X-ray Crystallography : Resolve ambiguities in ring geometry and boron hybridization (sp² vs. sp³) .
  • Mass Spectrometry (MS) : HRMS to verify molecular ion [M+H]⁺ and isotopic patterns consistent with sulfur and boron content .
    Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure >95% purity, critical for downstream reactivity studies .

Advanced Question: How can contradictions between experimental and computational spectroscopic data be resolved?

Methodological Answer:
Discrepancies (e.g., NMR chemical shifts or IR stretching frequencies) may arise from:

  • Conformational Flexibility : Use density functional theory (DFT) to model low-energy conformers and compare calculated vs. observed spectra .
  • Solvent Effects : Re-run experiments in solvents matching computational parameters (e.g., DMSO-d₆ for polarizable continuum models) .
  • Dynamic Effects : Variable-temperature NMR to detect ring-flipping or boron-oxygen interactions altering spectral profiles .

Advanced Question: What strategies optimize this compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The trithiatricyclo core may sterically or electronically hinder boronic acid participation. Mitigation approaches:

  • Ligand Screening : Test Pd catalysts with bulky ligands (e.g., SPhos) to reduce steric clashes .
  • Pre-activation : Generate the boronate ester via pinacol protection to enhance stability and reactivity .
  • Kinetic Studies : Monitor reaction progress via in situ IR or UV-vis spectroscopy to identify rate-limiting steps .

Advanced Question: How can researchers design stability studies for this compound under varying conditions?

Methodological Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .
  • Hydrolytic Stability : Incubate in buffered solutions (pH 4–9) and quantify boronic acid degradation via 11B^{11}\text{B} NMR .
  • Light Sensitivity : Expose to UV/visible light (300–700 nm) and track photodegradation products using LC-MS .

Advanced Question: What computational methods predict this compound’s electronic properties and potential applications?

Methodological Answer:

  • Frontier Molecular Orbitals (FMOs) : DFT calculations (e.g., B3LYP/6-31G*) to determine HOMO-LUMO gaps, indicating redox activity or optoelectronic utility .
  • Non-Covalent Interactions : Reduced density gradient (RDG) analysis to map sulfur-boron interactions influencing supramolecular assembly .
  • Docking Studies : Virtual screening against biological targets (e.g., enzymes with thiol-binding pockets) to hypothesize therapeutic potential .

Advanced Question: How can structure-activity relationships (SARs) be explored for derivatives of this compound?

Methodological Answer:

  • Derivatization : Synthesize analogs with modified boronic acid substituents (e.g., ester-protected or fluorinated variants) .
  • Biological Assays : Test inhibitory effects on sulfur-dependent enzymes (e.g., cysteine proteases) and correlate activity with substituent electronic parameters .
  • Crystallographic SAR : Co-crystallize derivatives with target proteins to map binding interactions via X-ray diffraction .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-ylboronic acid
Reactant of Route 2
3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-ylboronic acid

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